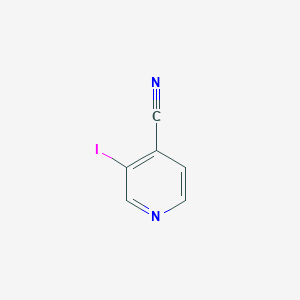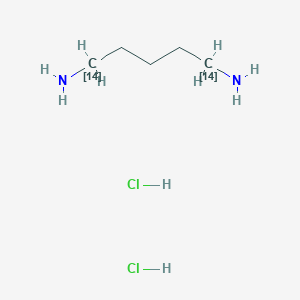
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride, also known as [14C]cadaverine, is a radiolabeled compound used in scientific research. It is a diamine that is produced by the breakdown of amino acids in living and dead organisms. This compound has been used in various studies to investigate the metabolism and physiological effects of diamines.
Mecanismo De Acción
The mechanism of action of [14C]cadaverine is not well understood. It is believed to act as a substrate for various enzymes involved in the metabolism of diamines. It may also interact with various receptors and ion channels in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
[14C]cadaverine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain plant species, as well as to induce the formation of adventitious roots in plants. In animals, it has been shown to increase the synthesis of certain neurotransmitters, as well as to increase the activity of certain enzymes involved in the metabolism of diamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [14C]cadaverine in lab experiments is that it allows for the tracking of the compound in various biological systems. This can provide valuable information on the metabolism and physiological effects of diamines. However, one limitation of using [14C]cadaverine is that it is a radiolabeled compound, which can pose certain safety risks in the lab.
Direcciones Futuras
There are many potential future directions for research involving [14C]cadaverine. One potential direction is to investigate the role of diamines in the regulation of plant growth and development. Another potential direction is to investigate the metabolism and physiological effects of diamines in various animal models. Additionally, it may be possible to develop new drugs or therapies based on the physiological effects of diamines.
Métodos De Síntesis
The synthesis of [14C]cadaverine involves the reaction of [14C]carbon dioxide with ethylene oxide to produce [14C]monoethanolamine. This is followed by the reaction of monoethanolamine with 1,5-dibromopentane to produce [14C]pentane-1,5-diamine. Finally, the dihydrochloride salt of the diamine is obtained by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
[14C]cadaverine has been used in various scientific studies to investigate the metabolism and physiological effects of diamines. It has been used in studies to investigate the uptake and transport of diamines in plants, as well as the role of diamines in the regulation of plant growth and development. It has also been used in studies to investigate the metabolism and excretion of diamines in animals, as well as their role in various physiological processes.
Propiedades
Número CAS |
10581-69-8 |
|---|---|
Nombre del producto |
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride |
Fórmula molecular |
C5H16Cl2N2 |
Peso molecular |
179.08 g/mol |
Nombre IUPAC |
(1,5-14C2)pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i4+2,5+2;; |
Clave InChI |
FGNLEIGUMSBZQP-XEQJABFXSA-N |
SMILES isomérico |
C(C[14CH2]N)C[14CH2]N.Cl.Cl |
SMILES |
C(CCN)CCN.Cl.Cl |
SMILES canónico |
C(CCN)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



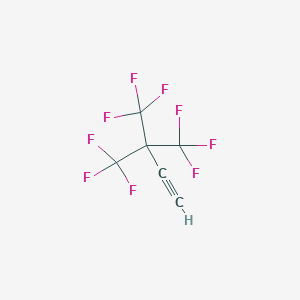
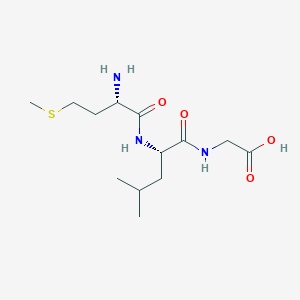
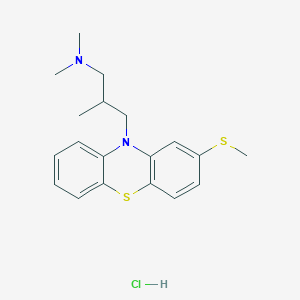
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
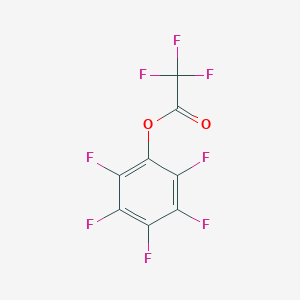
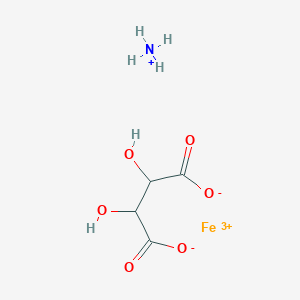


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
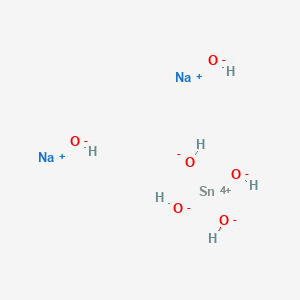
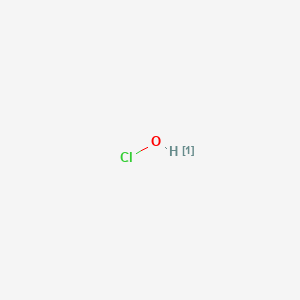
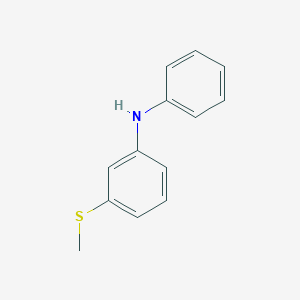
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
